

## 4-Iodo-3,5-dimethylaniline chemical properties

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An In-depth Technical Guide to the Chemical Properties of **4-lodo-3,5-dimethylaniline** 

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-lodo-3,5-dimethylaniline**, tailored for researchers, scientists, and professionals in drug development.

## **Core Chemical Properties**

**4-Iodo-3,5-dimethylaniline**, with the CAS number 117832-15-2, is a substituted aniline that serves as a valuable intermediate in organic synthesis.[1] Its structure features an aniline core with two methyl groups at positions 3 and 5, and an iodine atom at position 4. This substitution pattern imparts specific reactivity and properties to the molecule.

Table 1: Physicochemical Properties of 4-lodo-3,5-dimethylaniline



Property	Value	Source(s)
Molecular Formula	CaH10IN	[1][2]
Molecular Weight	247.08 g/mol	[1][2]
Melting Point	112-113 °C	[2]
Boiling Point	292.8 ± 28.0 °C (Predicted)	[2]
Density	1.688 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Appearance	Brown to olive green solid	[2]
рКа	4.05 ± 0.10 (Predicted)	[2]
LogP	2.49024	[1]
Topological Polar Surface Area (TPSA)	26.02 Ų	[1]

## **Synthesis and Purification**

The synthesis of **4-lodo-3,5-dimethylaniline** typically proceeds via the electrophilic iodination of 3,5-dimethylaniline. The starting material, 3,5-dimethylaniline, is commercially available. The iodination reaction introduces an iodine atom onto the aromatic ring, directed by the activating amino group.

# Experimental Protocol: Synthesis of 4-lodo-3,5-dimethylaniline

This protocol is adapted from established methods for the iodination of substituted anilines.[3] [4]

#### Materials:

- 3,5-Dimethylaniline
- lodine (l<sub>2</sub>)
- Sodium Bicarbonate (NaHCO₃)



- · Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water

#### Procedure:

- In a suitable reaction vessel, dissolve 3,5-dimethylaniline in a suitable solvent such as 1,4-dioxane or ethanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a stoichiometric equivalent of molecular iodine (I2) to the stirred solution. The addition should be portion-wise to control the reaction temperature.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then
  warm to room temperature and continue stirring for an additional hour.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acid formed and removes unreacted iodine.
- Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **4-lodo-3,5-dimethylaniline** can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to obtain a crystalline solid.[2]

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